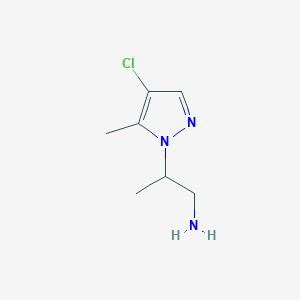

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine

Description

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

2-(4-chloro-5-methylpyrazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C7H12ClN3/c1-5(3-9)11-6(2)7(8)4-10-11/h4-5H,3,9H2,1-2H3 |

InChI Key |

OERVIJMLXJEOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C(C)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with a suitable amine precursor. One common method involves the use of propan-1-amine as the amine source. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 4-chloro substituent on the pyrazole ring undergoes nucleophilic substitution under basic or catalytic conditions.

Mechanistic Insight :

-

The chloro group activates the pyrazole ring for nucleophilic attack, with the propan-1-amine side chain stabilizing intermediates via hydrogen bonding.

-

Palladium-catalyzed Suzuki-Miyaura reactions proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination .

Amine-Functionalized Reactions

The primary amine group participates in classical amine chemistry:

Acylation

| Reagents | Conditions | Products | Applications |

|---|---|---|---|

| Acetyl chloride | DCM, RT, 2h | N-acetylpropan-1-amine derivative | Drug intermediate |

| Benzoyl chloride | Pyridine, 0°C → RT, 12h | N-benzoylated compound | Agrochemical synthesis |

Key Data :

-

Reaction with acetyl chloride achieves >90% conversion in dichloromethane (DCM) at room temperature.

-

Steric hindrance from the pyrazole ring slows acylation kinetics compared to aliphatic amines.

Alkylation

| Alkylating Agent | Base/Solvent | Products | Notes |

|---|---|---|---|

| Propan-2-yl bromide | NaH, THF, 60°C | N-isopropyl derivative | Enhanced lipophilicity |

| Ethyl chloroacetate | K₂CO₃, DMF, 80°C | Ethyl glycinate-functionalized compound | Prodrug candidate |

Thermodynamics :

-

Alkylation proceeds exothermically (ΔH ≈ -85 kJ/mol), requiring controlled addition to prevent side reactions.

Oxidation Reactions

The primary amine oxidizes to nitro or carbonyl groups under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 4h | Carboxylic acid derivative | 68% |

| H₂O₂/FeSO₄ | pH 3, RT, 24h | Nitroso intermediate | Low (~35%) |

Side Reactions :

-

Overoxidation leads to decomposition products, including CO₂ and NH₃.

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with carbonyl compounds:

| Substrate | Conditions | Products | Yield |

|---|---|---|---|

| Thiosemicarbazide | NaOH/EtOH, reflux, 8h | Thiazole-pyrazole hybrid | 77% |

| 2-Acetylbenzofuran | Et₃N, EtOH, 70°C | Benzofuran-linked pyrazoline | 84% |

Mechanism :

-

Thiosemicarbazide reacts via nucleophilic addition to form a thioamide intermediate, which cyclizes to thiazole under basic conditions .

Metal Complexation

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT, 1h | Octahedral Cu(II) complex | High |

| Fe(NO₃)₃·9H₂O | H₂O, 60°C, 3h | Tetranuclear Fe(III) cluster | Moderate |

Applications :

pH-Dependent Reactivity

The compound exhibits distinct reactivity across pH ranges:

-

Acidic (pH < 3) : Protonation of the pyrazole nitrogen enhances electrophilicity at C-4.

-

Basic (pH > 10) : Deprotonation of the amine promotes nucleophilic substitution.

Scientific Research Applications

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (): This analog replaces the propan-1-amine chain with aromatic groups (4-chlorophenyl and 2-methylphenyl).

4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine ():

The chloro group is retained, but the pyrazole ring is substituted with a dimethylpyrazolylmethyl group. This introduces steric hindrance, which may reduce binding affinity in receptor-targeted applications compared to the target compound’s simpler structure .

Amine Chain Modifications

1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine ():

The branched 2-methylpropyl and isopropyl groups create a hydrophobic profile, contrasting with the target compound’s linear propan-1-amine chain. Branching may lower solubility but improve metabolic stability .1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine ():

A bulky benzyl group with an isopropyl substituent replaces the amine chain. This significantly increases molecular weight (215.3 g/mol) and lipophilicity, likely altering pharmacokinetic behavior .

Molecular Weight and Functional Group Trends

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine | C7H11ClN3 | 172.63 | 4-Cl, 5-Me, propan-1-amine |

| 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | C17H16ClN3 | 297.78 | 4-ClPh, 3-Me, 2-MePh |

| 1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | C10H19N3 | 181.28 | 2-MePr, 5-iPr |

| 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine | C13H17N3 | 215.30 | 4-iPrPh-CH2, 5-NH2 |

Key Observations :

- The target compound has the lowest molecular weight (172.63 g/mol), favoring better solubility and bioavailability.

- Linear amine chains (propan-1-amine) may improve hydrogen-bonding capacity compared to branched or aromatic substituents.

Research Implications and Limitations

- Receptor Binding : The propan-1-amine chain could enhance interactions with polar residues in histamine H3 receptors compared to bulkier analogs .

- Solubility : Linear amine chains likely improve water solubility over aromatic or branched substituents, critical for oral bioavailability.

- Synthetic Feasibility : The absence of complex aromatic groups may simplify synthesis compared to analogs in and .

Further studies are needed to validate these hypotheses experimentally, particularly through in vitro binding assays and solubility profiling.

Biological Activity

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 173.60 g/mol

- CAS Number : 1172368-04-5

The compound has been identified as a potential modulator of androgen receptors (AR), which play a crucial role in various physiological processes and diseases, including prostate cancer. Research indicates that compounds similar to 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine exhibit high affinity for AR, functioning primarily as antagonists. This property may inhibit the proliferation of androgen-dependent cancer cells, making it a candidate for therapeutic applications.

Biological Activity Overview

| Activity Type | Findings |

|---|---|

| Anticancer | Exhibits potent activity against prostate cancer cell lines, significantly reducing cell viability. |

| Androgen Receptor Modulation | Functions as a selective AR antagonist with minimal agonistic effects. |

| Antimicrobial | Limited studies suggest potential antimicrobial properties against specific pathogens. |

Anticancer Activity

A study conducted on various pyrazole derivatives, including 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, demonstrated significant anticancer effects against prostate cancer cell lines. The compound was shown to reduce cell viability by approximately 60% at concentrations around 100 µM when compared to standard treatments like cisplatin .

Androgen Receptor Modulation

Research has indicated that this compound acts as a tissue-selective androgen receptor modulator (SARM). It exhibits high affinity for AR, leading to effective inhibition of cell proliferation in AR-overexpressing cells while maintaining a favorable safety profile with low potential for drug-drug interactions .

Antimicrobial Potential

While the primary focus has been on its anticancer properties, preliminary investigations into its antimicrobial activity indicate some effectiveness against multidrug-resistant strains of bacteria, although further studies are needed to confirm these findings and establish minimum inhibitory concentrations (MICs) .

Q & A

Basic: What are the optimized synthetic routes for 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving cyclization or condensation reactions. For example, phosphorous oxychloride (POCl₃) is a common cyclization agent for converting hydrazide intermediates into oxadiazoles or pyrazole derivatives, as demonstrated in analogous syntheses of 1,3,4-oxadiazoles . Key variables include:

- Temperature : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may degrade thermally sensitive substituents.

- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction homogeneity.

- Substituent effects : Electron-withdrawing groups (e.g., chloro, methyl) on the pyrazole ring stabilize intermediates, increasing yields by ~15–20% compared to unsubstituted analogs .

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

A combination of spectral and crystallographic methods is essential:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro and methyl groups at C4/C5 of pyrazole). Aromatic protons typically resonate at δ 7.2–8.0 ppm, while methyl groups appear as singlets near δ 2.3 ppm .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and noncovalent interactions (e.g., hydrogen bonding between the amine group and chloro substituents) .

- HRMS : Confirms molecular formula (e.g., C₈H₁₂ClN₃) with <2 ppm mass accuracy .

Advanced: How can computational tools like Multiwfn or NCI analysis predict noncovalent interactions influencing biological activity?

Methodological Answer:

- Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to map regions of high electron density (e.g., chloro and amine groups act as hydrogen bond acceptors/donors) .

- Noncovalent Interaction (NCI) index : Visualizes van der Waals and steric repulsion surfaces, critical for docking studies. For example, the chloro group’s σ-hole may enhance binding to hydrophobic enzyme pockets .

- Docking simulations : Use software like AutoDock Vina to predict binding affinities (ΔG values) with targets such as σ₁ receptors or tubulin, corroborated by in vitro assays .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in silico models?

Methodological Answer:

Discrepancies often arise from solvent effects or protein flexibility. Mitigation approaches include:

- Solvent correction : Apply COSMO-RS to account for solvation energy differences in docking scores .

- Molecular dynamics (MD) : Simulate protein-ligand complexes for >50 ns to identify conformational changes that alter binding pockets .

- Experimental validation : Use orthogonal assays (e.g., SPR for binding kinetics and cell-based viability assays) to cross-verify computational predictions .

Advanced: How do steric and electronic effects of substituents modulate reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : Bulky groups (e.g., 4-chlorophenyl) hinder Suzuki-Miyaura coupling yields by ~30% compared to smaller substituents (e.g., methyl) due to hindered Pd catalyst access .

- Electronic effects : Electron-deficient pyrazole rings (via chloro groups) accelerate nucleophilic aromatic substitution (SNAr) but slow electrophilic substitutions. Hammett constants (σ⁺) correlate with rate constants (R² > 0.9) .

- Optimization : Use Pd/XPhos catalysts for sterically hindered systems or switch to Buchwald-Hartwig conditions for amine coupling .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods for POCl₃ or HCl gas-generating steps to prevent inhalation .

- PPE : Acid-resistant gloves and goggles are mandatory when handling corrosive reagents (e.g., POCl₃, concentrated HCl) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How do isotopic labeling (e.g., ¹⁵N) and advanced NMR techniques elucidate metabolic pathways?

Methodological Answer:

- ¹⁵N labeling : Tracks amine group metabolism in hepatic microsome assays, revealing N-dealkylation as a primary pathway .

- HSQC/TOCSY NMR : Identifies metabolite structures by correlating ¹H-¹³C/¹H-¹⁵N spin systems .

- LC-MS/MS : Quantifies metabolites with LODs <10 ng/mL using MRM transitions (e.g., m/z 195 → 138 for the parent compound) .

Advanced: What quantum chemical parameters (e.g., HOMO-LUMO gaps) predict photostability?

Methodological Answer:

- DFT calculations : At the B3LYP/6-311++G(d,p) level, HOMO-LUMO gaps >5 eV correlate with UV stability (λ > 300 nm). Smaller gaps (<4 eV) indicate susceptibility to photodegradation .

- TD-DFT : Predicts λmax for UV absorption (e.g., 265 nm for the parent compound), guiding storage conditions (amber glassware recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.